Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate
Overview
Description
Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate is a quinoline derivative known for its significant applications in medicinal chemistry and organic synthesis. The compound features a quinoline core substituted with chlorine and fluorine atoms, enhancing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-5-fluoroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The process begins with o-aminobenzophenones and diethylmalonate.
Friedlander Condensation: The base-catalyzed Friedlander condensation of o-aminobenzophenones with diethylmalonate yields ethyl-2-oxoquinoline-3-carboxylates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and amines under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Produces substituted quinoline derivatives.
Oxidation: Forms quinoline N-oxides.
Reduction: Yields dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, particularly in the development of antibacterial and anticancer drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in studying the interaction of quinoline derivatives with biological targets, aiding in the understanding of their mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: The compound inhibits DNA gyrase, an essential enzyme for bacterial DNA replication, leading to antibacterial activity.
Topoisomerase Inhibition: It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication, contributing to its anticancer properties.
Comparison with Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 5-fluoroquinoline-3-carboxylate
- Ethyl 2-chloro-6-fluoroquinoline-3-carboxylate
Comparison: Ethyl 2-chloro-5-fluoroquinoline-3-carboxylate is unique due to the specific positioning of chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced antibacterial and anticancer properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
ethyl 2-chloro-5-fluoroquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-7-9(14)4-3-5-10(7)15-11(8)13/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSJAXDYWKFRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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